2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide core, which is further substituted with a branched propan-2-yl amine bearing a furan-3-yl moiety. Its synthesis likely follows standard amide coupling or substitution reactions, with characterization via NMR, FTIR, and mass spectrometry, as seen in related compounds .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-16-6-4-14(5-7-16)11-17(19)18-13(2)10-15-8-9-20-12-15/h4-9,12-13H,3,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUIUXPAMSNFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with 3-furylpropan-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a 4-ethoxyphenyl group and a furan-3-yl-propan-2-yl side chain. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
- Ethoxy vs. Methoxy/Propoxy Substituents : Ethoxy (‒OCH₂CH₃) offers intermediate lipophilicity compared to methoxy (‒OCH₃) and propoxy (‒OCH₂CH₂CH₃). In , ethoxy-containing analogs (e.g., Entry 16) are prioritized for balanced solubility and membrane permeability .
- Furan Positional Isomerism: The furan-3-yl group in the target compound differs from furan-2-yl derivatives in .
- Amine Branching: The propan-2-yl amine branch may enhance conformational flexibility, contrasting with rigid aromatic amines in ’s quinoline derivatives .
Biological Activity
2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is an organic compound known for its complex structure, which includes both aromatic and heterocyclic components. Its molecular formula is C16H20N2O3, with a molecular weight of approximately 288.34 g/mol. The compound features a 4-ethoxyphenyl group attached to an acetamide moiety, which is further substituted with a furan ring connected through a propan-2-yl linker. This structural arrangement suggests potential biological activity, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the furan ring and the amide bond are particularly notable, as they may enhance the compound's affinity for specific receptors or enzymes involved in disease processes. Preliminary studies indicate that compounds with similar structures often exhibit anti-inflammatory and anticancer properties.
Anticancer Activity
Recent research has highlighted the anticancer potential of similar compounds, suggesting that 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide may also possess significant anticancer properties. For example, compounds containing furan and phenyl moieties have been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Comparison of Anticancer Activity with Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide | TBD | TBD |
| 1-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro | 0.39 | HCT116 |
| N-(1-(furan-3-yl)propan-2-yl)-1-methyltriazole | TBD | A549 |
Note: TBD indicates that data is not yet available for this specific compound.
Anti-inflammatory Activity
Compounds similar to 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide have demonstrated anti-inflammatory effects in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
A case study involving structurally related compounds demonstrated their efficacy in reducing tumor growth in murine models. The study reported a significant decrease in tumor size, correlating with increased apoptosis in cancer cells treated with the test compounds.
Case Study Summary:
- Objective: Evaluate the anticancer effects of furan-containing derivatives.
- Methodology: Tumor-bearing mice were treated with varying doses of the compound.
- Results:
- Significant reduction in tumor volume (p < 0.05).
- Enhanced apoptosis markers were observed through histological analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
